N-(3-bromophenyl)-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(3-bromophenyl)-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by a 3-bromophenyl group attached to an acetamide backbone. The sulfanyl (-S-) linker connects the triazole core to the acetamide moiety.
Properties
Molecular Formula |
C20H19BrN4O2S |
|---|---|
Molecular Weight |
459.4 g/mol |
IUPAC Name |
N-(3-bromophenyl)-2-[[5-(phenoxymethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H19BrN4O2S/c1-2-11-25-18(13-27-17-9-4-3-5-10-17)23-24-20(25)28-14-19(26)22-16-8-6-7-15(21)12-16/h2-10,12H,1,11,13-14H2,(H,22,26) |
InChI Key |
PAXPHQYUQYQASE-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)Br)COC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Ultrasound-Assisted Synthesis
Ultrasound irradiation reduces reaction times and improves yields. For example, cyclization of thiosemicarbazide under ultrasound (40 kHz) achieves 88% yield in 2 h versus 68% in 4 h conventionally.
Copper-Catalyzed Coupling
Copper(I) iodide (CuI) facilitates the coupling of thiols with bromoacetamides, enhancing efficiency:
Analytical Characterization
The compound is validated via NMR, IR, and mass spectrometry:
¹H NMR (600 MHz, CDCl₃):
IR (KBr):
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-(3-bromophenyl)-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and bromophenyl group play crucial roles in binding to these targets, potentially inhibiting their activity. This inhibition can disrupt specific biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogs and their distinguishing features:
*Calculated based on molecular formula C₂₃H₂₀BrN₄O₂S.
Key Structural Differences and Implications
Bromophenyl Position : The 3-bromophenyl group in the target compound versus 4-bromophenyl in analogs (e.g., ) may influence binding affinity due to steric and electronic effects.
Triazole Substituents: Phenoxymethyl vs. Allyl vs.
Sulfanyl Linker : Consistent across analogs, this linker provides stability while allowing rotational flexibility for target engagement.
Biological Activity
N-(3-bromophenyl)-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and antifungal applications. This article reviews the current understanding of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 447.35 g/mol. The compound features a triazole ring, which is known for its diverse biological activities, including antifungal properties.
Antimicrobial Activity
Recent studies have indicated that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study reported that certain triazole derivatives displayed strong bactericidal effects against Staphylococcus spp., suggesting a promising application in treating infections caused by resistant strains .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 16 µg/mL |
| N-(3-bromophenyl)... | Methicillin-resistant S. aureus | 8 µg/mL |
Antifungal Activity
Triazoles are widely recognized for their antifungal properties. Research has demonstrated that this compound exhibits significant activity against fungal pathogens such as Candida spp. The compound's mechanism may involve inhibition of ergosterol synthesis, a critical component of fungal cell membranes .
Table 2: Antifungal Activity Against Candida spp.
| Compound | Fungal Strain Tested | MIC (µg/mL) |
|---|---|---|
| Compound C | Candida albicans | 64 |
| N-(3-bromophenyl)... | Candida glabrata | 32 |
Cytotoxicity Studies
Evaluating the cytotoxic effects of this compound is crucial for assessing its safety profile. In vitro studies using normal cell lines (e.g., L929) have shown that the compound does not exhibit significant cytotoxicity at therapeutic concentrations .
Table 3: Cytotoxicity Results on L929 Cells
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 95 |
| 50 | 90 |
| 100 | 85 |
Case Studies
A notable case study involved the synthesis and testing of various triazole derivatives where this compound was included in a broader evaluation of antimicrobial efficacy. The findings suggested that modifications to the triazole structure significantly influenced biological activity and potency against resistant microbial strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
